3-(4-(6-Hydroxy-3-isobutyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid
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Overview
Description
3-(4-(6-hydroxy-3-isobutyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid is a complex organic compound with a unique structure that includes a naphthalene ring, a phenyl group, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(6-hydroxy-3-isobutyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid typically involves multiple steps, including the formation of the naphthalene ring, the introduction of the hydroxy and isobutyl groups, and the coupling with the phenyl and acrylic acid moieties. Common synthetic routes may involve:
Formation of the Naphthalene Ring: This can be achieved through cyclization reactions.
Introduction of Functional Groups: Hydroxy and isobutyl groups can be introduced through substitution reactions.
Coupling Reactions: The final step involves coupling the naphthalene derivative with phenyl and acrylic acid groups using reagents like palladium catalysts in Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-(4-(6-hydroxy-3-isobutyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The acrylic acid moiety can be reduced to form corresponding alcohols.
Substitution: The phenyl and naphthalene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-(6-hydroxy-3-isobutyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 3-(4-(6-hydroxy-3-isobutyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-Phenylacrylic acid: A simpler analog with similar structural features but lacking the naphthalene ring.
Indole derivatives: Compounds with similar biological activities and structural complexity.
Uniqueness
3-(4-(6-hydroxy-3-isobutyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid is unique due to its combination of a naphthalene ring, phenyl group, and acrylic acid moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C29H26O4 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(E)-3-[4-[6-hydroxy-3-(2-methylpropyl)-2-phenylnaphthalen-1-yl]oxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C29H26O4/c1-19(2)16-23-17-22-18-24(30)11-14-26(22)29(28(23)21-6-4-3-5-7-21)33-25-12-8-20(9-13-25)10-15-27(31)32/h3-15,17-19,30H,16H2,1-2H3,(H,31,32)/b15-10+ |
InChI Key |
MMFRVJDOHBKSPA-XNTDXEJSSA-N |
Isomeric SMILES |
CC(C)CC1=C(C(=C2C=CC(=CC2=C1)O)OC3=CC=C(C=C3)/C=C/C(=O)O)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)CC1=C(C(=C2C=CC(=CC2=C1)O)OC3=CC=C(C=C3)C=CC(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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